molecular formula C15H23NO B12724019 2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- CAS No. 92725-73-0

2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)-

Cat. No.: B12724019
CAS No.: 92725-73-0
M. Wt: 233.35 g/mol
InChI Key: RARYMXYCNAQQGV-UHFFFAOYSA-N
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Description

2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- is a chemical compound that belongs to the class of organic compounds known as ketones. These compounds are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. The compound’s structure includes a diethylamino group and a xylyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylbenzene (xylyl) and diethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.

    Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- may involve large-scale reactors and continuous processing methods to ensure efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: A simple ketone with a phenyl group.

    Benzophenone: A ketone with two phenyl groups.

    Propiophenone: A ketone with a propyl group and a phenyl group.

Uniqueness

2-Propanone, 1-(diethylamino)-3-(2,6-xylyl)- is unique due to the presence of both diethylamino and xylyl groups, which confer distinct chemical and physical properties. These structural features may influence its reactivity, solubility, and interactions with other molecules.

Properties

CAS No.

92725-73-0

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-(diethylamino)-3-(2,6-dimethylphenyl)propan-2-one

InChI

InChI=1S/C15H23NO/c1-5-16(6-2)11-14(17)10-15-12(3)8-7-9-13(15)4/h7-9H,5-6,10-11H2,1-4H3

InChI Key

RARYMXYCNAQQGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)CC1=C(C=CC=C1C)C

Origin of Product

United States

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